

Spectroscopic Elucidation of Tamarixin: A Technical Guide

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Compound of Interest

Compound Name: *Tamarixin*
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This technical guide provides an in-depth analysis of the spectroscopic data for **Tamarixin**, a flavonoid glycoside also known as Isorhamnetin-3-O-glucopyranoside. The structural elucidation of this natural product is critical for its potential applications in pharmacology and drug development. This document summarizes the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for its analysis, and presents logical workflows for its characterization.

Core Spectroscopic Data

The structural confirmation of **Tamarixin** (Isorhamnetin-3-O-glucopyranoside) relies on a combination of one- and two-dimensional NMR techniques, along with high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **Tamarixin**, ^1H and ^{13}C NMR are fundamental for assigning the chemical shifts of the protons and carbons in both the aglycone (Isorhamnetin) and the glucopyranoside moiety.

Table 1: ^{13}C NMR Spectroscopic Data for **Tamarixin**

Carbon No.	Chemical Shift (δ) in ppm
2	157.4
3	134.8
4	179.2
5	162.9
6	99.8
7	166.0
8	94.8
9	158.4
10	105.6
1'	122.9
2'	113.2
3'	148.1
4'	150.8
5'	116.0
6'	124.1
3-OCH ₃	56.4
1''	104.2
2''	75.8
3''	78.2
4''	71.3
5''	77.9
6''	62.5

Note: Data compiled from representative spectra of Isorhamnetin-3-O-glucopyranoside.

Table 2: ¹H NMR Spectroscopic Data for **Tamarixin**

Proton No.	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-6	6.21	d	2.1
H-8	6.41	d	2.1
H-2'	7.95	d	2.2
H-5'	6.91	d	8.5
H-6'	7.58	dd	8.5, 2.2
3'-OCH ₃	3.87	s	
H-1''	5.26	d	7.6
H-2''	3.45-3.55	m	
H-3''	3.45-3.55	m	
H-4''	3.45-3.55	m	
H-5''	3.45-3.55	m	
H-6''a	3.72	dd	12.0, 5.2
H-6''b	3.58	dd	12.0, 2.1

Note: Data compiled from representative spectra of Isorhamnetin-3-O-glucopyranoside.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition and exact mass of **Tamarixin**.

Table 3: High-Resolution Mass Spectrometry Data for **Tamarixin**

Parameter	Value
Molecular Formula	C ₂₂ H ₂₂ O ₁₂
Exact Mass	478.1111
Molecular Weight	478.41
Ionization Mode	ESI
Observed Ion [M+H] ⁺	479.1189

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures.

Sample Preparation

- Extraction and Isolation: **Tamarixin** is typically extracted from the plant material of Tamarix species using methanol or ethanol. The crude extract is then subjected to fractionation using solvents of increasing polarity.[1] Final purification is achieved through chromatographic techniques such as column chromatography on silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC).
- NMR Sample Preparation: A purified sample of **Tamarixin** (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
- MS Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) is prepared. The solution is often acidified with a small amount of formic acid to promote protonation for positive ion mode analysis.

Instrumentation and Data Acquisition

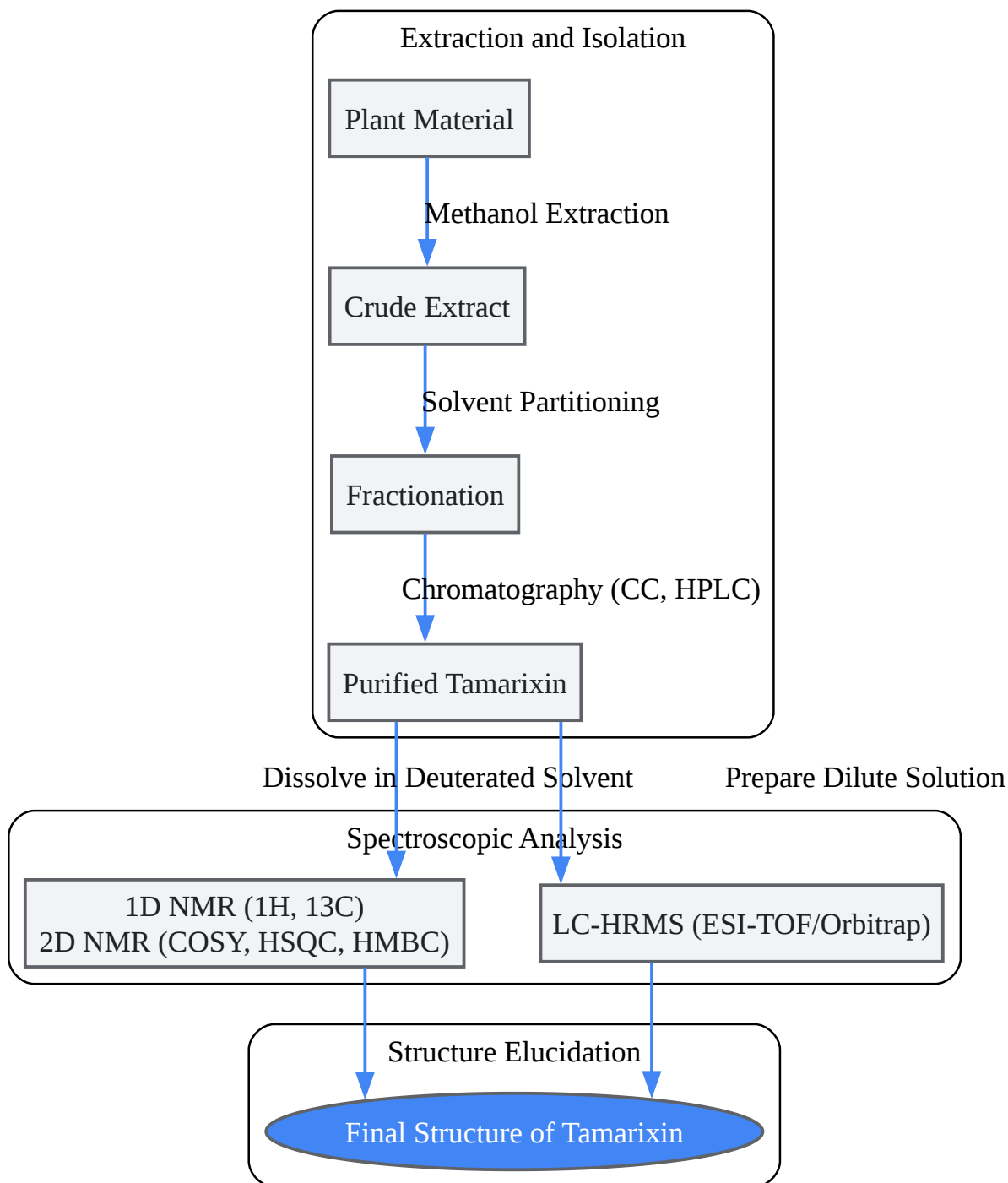
- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).[2] Standard pulse sequences are used for 1D spectra (¹H, ¹³C, DEPT). 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguous assignment of all proton and carbon signals.

- Mass Spectrometry: High-resolution mass spectra are typically acquired using a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.^{[3][4]}

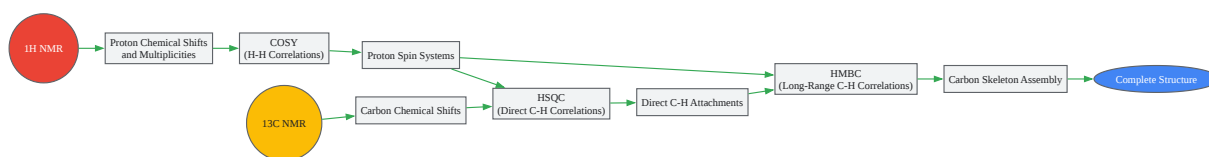
Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis of **Tamarixin**.



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Caption: Experimental workflow for the isolation and spectroscopic analysis of **Tamarixin**.



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Caption: Logical pathway for structure elucidation of **Tamarixin** using 2D NMR data.

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- To cite this document: BenchChem. [Spectroscopic Elucidation of Tamarixin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15562804#spectroscopic-analysis-of-tamarixin-nmr-ms]

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